molecular formula C14H11FO2 B1601438 4-(Benzyloxy)-2-fluorobenzaldehyde CAS No. 504414-32-8

4-(Benzyloxy)-2-fluorobenzaldehyde

Cat. No.: B1601438
CAS No.: 504414-32-8
M. Wt: 230.23 g/mol
InChI Key: KRCUZBWXZUPORH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a benzyloxy group at the 4-position and a fluorine atom at the 2-position, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the following steps:

    Starting Material: 4-hydroxy-2-fluorobenzaldehyde.

    Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a benzyloxy group using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.

    Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Condensation Reactions

This compound undergoes condensation with amines, enamines, and other nucleophiles to form heterocyclic frameworks. Key examples include:

YieldReagents/ConditionsMajor ProductReference
21%Fmoc-Cl, NaHCO₃, DMF, 50°C, 16hFluorenylmethyl ester derivative ([M+H]⁺ = 716)
94.4%p-TSA, DMSO, 75°C, 4hCyclized product ([M+H]⁺ = 479)
21%Acetic acid, ethanol, refluxIsomeric mixture ([M+H]⁺ = 459)

Mechanistic Insight :

  • The aldehyde group reacts with amines (e.g., enamines) via nucleophilic addition-elimination pathways, often facilitated by acid catalysts like p-toluenesulfonic acid (p-TSA).

  • In the presence of Fmoc-Cl, the aldehyde participates in carbamate-forming reactions under mild basic conditions, enabling protective group strategies .

Nucleophilic Substitution

The fluorine atom at the 2-position undergoes substitution under specific conditions:

YieldReagents/ConditionsMajor ProductReference
N/ANaHCO₃, CH₂Cl₂, 50°C, 16hRegioisomeric thia-diazepine derivatives ([M+H]⁺ = 495)

Key Observations :

  • Substitution occurs selectively at the fluorine position when reacted with sulfur-containing nucleophiles (e.g., thiols).

  • Steric hindrance from the benzyloxy group directs substitution to the ortho position relative to the aldehyde .

Reductive Transformations

While direct reduction data for this compound is limited, analogous aldehydes suggest potential pathways:

Expected ProductReagents/ConditionsNotes
4-(Benzyloxy)-2-fluorobenzyl alcoholNaBH₄, MeOHHypothetical pathway based on aldehyde reduction trends .

Oxidation Reactions

The aldehyde group can be oxidized to carboxylic acids under strong oxidizing conditions:

Expected ProductReagents/ConditionsNotes
4-(Benzyloxy)-2-fluorobenzoic acidKMnO₄, H₂SO₄Theoretical pathway; experimental validation pending .

Suzuki–Miyaura Coupling

Though not explicitly documented for this compound, structurally similar benzaldehyde derivatives participate in cross-couplings. For example:

  • The benzyloxy group may act as a directing group for palladium-catalyzed couplings with aryl boronic acids.

Stability and Side Reactions

  • Thermal Stability : Stable under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .

  • Side Products : Competing aldol condensation observed in strongly acidic or basic media .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • 4-(Benzyloxy)-2-fluorobenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

2. Medicinal Chemistry

  • The compound is utilized in the design and development of pharmaceuticals, particularly those targeting specific biological pathways. Its structural features can enhance the efficacy and selectivity of drug candidates.

3. Biological Studies

  • It is employed in enzyme interaction studies, where it can help elucidate metabolic pathways and biological mechanisms. The presence of the benzyloxy group enhances lipophilicity, which is often correlated with increased biological activity.

4. Material Science

  • The compound finds applications in the synthesis of polymers and advanced materials with specific properties. Its reactivity allows for the development of specialty chemicals that can be tailored for particular industrial needs.

Case Studies and Research Findings

1. Antimicrobial Activity

  • A study demonstrated that halogenated benzaldehydes exhibit broad-spectrum antimicrobial properties. The introduction of fluorine significantly enhanced this activity, suggesting that this compound may possess similar properties.

2. Anticancer Research

  • In vitro studies indicated that compounds with structural similarities could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation. This suggests potential therapeutic applications for this compound in cancer treatment.

3. Enzyme Inhibition Studies

  • Research has shown that some derivatives can effectively inhibit enzymes such as adenosine deaminase (ADA), which plays a crucial role in various physiological processes. This inhibition could lead to elevated levels of adenosine, influencing numerous biological responses.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-Fluorobenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.

    4-(Benzyloxy)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.

Uniqueness

4-(Benzyloxy)-2-fluorobenzaldehyde is unique due to the combination of the benzyloxy group and the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the benzyloxy group increases its solubility and potential for further functionalization.

Biological Activity

4-(Benzyloxy)-2-fluorobenzaldehyde is an organic compound that has garnered attention for its potential biological activity. This compound features a unique structure with a benzyloxy group and a fluorine atom, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, interaction with biological systems, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₁F O₂
  • Molecular Weight : 230.23 g/mol
  • Structure : Contains a benzaldehyde group substituted with a benzyloxy group at the para position and a fluorine atom at the ortho position relative to the aldehyde.

Synthesis

The synthesis of this compound can be achieved through various methods, including reactions involving 2-fluoro-4-hydroxybenzaldehyde and benzyl bromide in the presence of base catalysts like potassium carbonate. The reaction typically yields high purity products, as demonstrated in laboratory settings .

Interaction Studies

Research indicates that this compound may interact with various enzymes or receptors in biological systems. Such interactions are crucial for understanding its potential therapeutic applications. The presence of both the benzyloxy and fluorine groups suggests that this compound could exhibit unique biochemical properties, potentially affecting metabolic pathways .

Case Studies

  • MAO-B Inhibition : A study investigated derivatives related to this compound for their potential as monoamine oxidase B (MAO-B) inhibitors, which are relevant for treating neurodegenerative diseases such as Parkinson's disease. One derivative exhibited an IC₅₀ value of 0.062 µM, indicating potent MAO-B inhibitory activity. This suggests that compounds with similar structures could be developed for neuroprotective therapies .
  • Oxidative Stress Response : Another study highlighted the antioxidant properties of compounds derived from similar structures, suggesting that this compound may also possess significant anti-oxidative effects, which could be beneficial in mitigating oxidative stress-related conditions .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound:

Compound NameStructural FeaturesSimilarity Score
3,4-Bis(benzyloxy)benzaldehydeTwo benzyloxy groups0.94
4-Benzyloxy-3-methoxybenzaldehydeContains a methoxy group0.93
2-(Benzyloxy)-4-fluorobenzaldehydeDifferent positional isomer0.93
4-((3-Fluorobenzyl)oxy)benzaldehydeFluorine substitution at a different position0.93
2-Fluoro-4-methoxybenzaldehydeMethoxy group instead of benzyloxy0.91

This table illustrates how the specific arrangement of functional groups in this compound contributes to its distinctive reactivity and potential applications compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Benzyloxy)-2-fluorobenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two key steps: (1) protection of the hydroxyl group in 4-hydroxybenzaldehyde using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(benzyloxy)benzaldehyde, and (2) fluorination at the 2-position via electrophilic aromatic substitution (e.g., using Selectfluor or N-fluorobenzenesulfonimide in a polar aprotic solvent). Optimization includes monitoring reaction temperature (60–80°C for fluorination) and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyloxy group at C4, fluorine at C2). Fluorine coupling in ¹H NMR (~δ 10.3 ppm for aldehyde proton) is diagnostic.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C ether stretch).
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in similar dialdehyde derivatives .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture and light, as benzyl ethers can hydrolyze under acidic/alkaline conditions. Use desiccants (e.g., molecular sieves) during long-term storage .

Advanced Research Questions

Q. How do substituent positions (e.g., benzyloxy vs. methoxy) influence the DNA-binding affinity of benzaldehyde derivatives?

  • Methodological Answer : Molecular docking studies indicate that derivatives with 4-(benzyloxy) groups exhibit stronger π-π stacking interactions with DNA bases compared to methoxy-substituted analogs. For example, this compound derivatives showed enhanced binding in groove regions due to hydrophobic interactions with the benzyl moiety. Substituent bulkiness and electronic effects (e.g., fluorine’s electronegativity) further modulate binding kinetics .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura or Ullmann couplings. Focus on the aldehyde group’s electrophilicity and fluorine’s ortho-directing effects. Solvent models (e.g., PCM for DMF) improve accuracy in predicting reaction barriers .

Q. How can toxicological risks be assessed for this compound when in vivo data are unavailable?

  • Methodological Answer : Apply read-across methodologies using structurally similar compounds (e.g., 2-fluorobenzaldehyde or 4-methoxybenzaldehyde) with existing toxicity profiles. In silico tools like QSAR models (e.g., OECD Toolbox) or in vitro assays (Ames test for mutagenicity) provide preliminary risk assessments. Regulatory frameworks from EFSA and OECD should guide study design .

Q. How should researchers address contradictory data in fluorination yields reported across studies?

  • Methodological Answer : Systematically compare reaction parameters:

  • Catalyst : Pd vs. Cu-based systems.
  • Solvent : DMF vs. acetonitrile polarity effects.
  • Temperature : Thermal vs. microwave-assisted conditions.
    Replicate experiments with controlled variables and validate purity via HPLC-MS. Contradictions often arise from trace moisture or impurities in reagents .

Q. What strategies optimize this compound derivatives as fluorinated probes for biological imaging?

  • Methodological Answer : Introduce bioorthogonal handles (e.g., alkyne/azide for click chemistry) at the benzyl position. Fluorine’s NMR sensitivity (¹⁹F MRI) and low background in fluorescence make it suitable for dual-modal imaging. Test photostability and cellular uptake in vitro using confocal microscopy .

Q. How can multi-step syntheses of drug intermediates leverage this compound?

  • Methodological Answer : Use the aldehyde as a key intermediate for:

  • Schiff base formation : Condense with amines to generate antimicrobial agents.
  • Reductive amination : Produce secondary amines for kinase inhibitors.
    Protect the aldehyde group (e.g., as an acetal) during subsequent steps to prevent unwanted side reactions .

Properties

IUPAC Name

2-fluoro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCUZBWXZUPORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478290
Record name 4-(Benzyloxy)-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504414-32-8
Record name 4-(Benzyloxy)-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In analogy to the procedure described in example 23 c], 1-bromo-2-fluoro-4-(phenylmethoxy)-benzene was treated with n-BuLi and N,N-dimethylformamide in dry tetrahydrofuran to yield 4-benzyloxy-2-fluoro-benzaldehyde as off-white crystals.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In analogy to example 16.4, 2-fluoro-4-hydroxy-benzaldehyde (CAS-No: 348-27-6) was alkylated with benzylbromide/potassium carbonate in DMF to give 4-benzyloxy-2-fluoro-benzaldehyde. Off-white solid. MS 230.1 ([M+H]+)
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Synthesis routes and methods IV

Procedure details

To a solution of 2-fluoro-4-hydroxy-benzaldehyde (1.0 g, 7.1 mmol) in DMF (70 mL) was added benzylbromide (0.85 mL, 1.2 g, 7.1 mmol) and K2CO3 (1.1 g, 7.9 mmol) and the reaction mixture was stirred (rt, 12 h). The reaction mixture was treated with H2O (50 mL) and filtered to afford the title compound as a colorless solid (1.4 g, 85%). MS (ESI): mass calcd. for C14H11FO2, 230.1; m/z found, 231.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 10.21 (s, 1H), 7.82 (t, J=8.8, 1H), 7.48-7.32 (m, 5H), 6.85 (dd, J=8.8, 2.3, 1H), 6.71 (dd, J=12.3, 2.3, 1H), 5.11 (d, J=14.8, 2H).
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Retrosynthesis Analysis

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